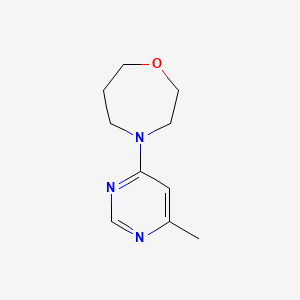

4-(6-Methylpyrimidin-4-yl)-1,4-oxazepane

Description

Properties

IUPAC Name |

4-(6-methylpyrimidin-4-yl)-1,4-oxazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-9-7-10(12-8-11-9)13-3-2-5-14-6-4-13/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKGBBZAAQUWJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methylpyrimidin-4-yl)-1,4-oxazepane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methylpyrimidine-4-carbaldehyde with an appropriate amine to form an intermediate, which is then cyclized to form the oxazepane ring. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methylpyrimidin-4-yl)-1,4-oxazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral conditions.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the efficacy of 4-(6-Methylpyrimidin-4-yl)-1,4-oxazepane in treating various types of cancer. The compound has shown significant anti-proliferative effects in cell line-derived and patient-derived xenograft models. Specific findings include:

- Non-Small Cell Lung Cancer (NSCLC) : The compound demonstrated complete and durable regression in NSCLC models, indicating a potential role as a therapeutic agent for this prevalent cancer type.

- Hepatocellular Carcinoma (HCC) : Efficacy was noted in inhibiting cell viability in HCC models, suggesting its utility in liver cancer treatment.

- Breast Cancer and Melanoma : Studies indicate that the compound can enhance inhibition of cell viability in breast cancer and melanoma cell lines, particularly where Wolframin (WFS1) is overexpressed. This mechanism involves inducing endoplasmic reticulum (ER) stress and triggering the unfolded protein response (UPR), leading to apoptosis in cancer cells .

Other Proliferative Disorders

Beyond cancer, the compound may have applications in treating other proliferative disorders such as diabetic retinopathy and rheumatoid arthritis. Its ability to modulate cellular pathways involved in proliferation positions it as a candidate for further exploration in these areas .

Table 1: Summary of Research Findings on this compound

| Study Focus | Model Type | Key Findings |

|---|---|---|

| Non-Small Cell Lung Cancer | Patient-derived xenografts | Complete regression observed; effective against WFS1+ cells |

| Hepatocellular Carcinoma | Cell line studies | Significant reduction in cell viability |

| Breast Cancer | In vitro assays | Enhanced inhibition of proliferation |

| Rheumatoid Arthritis | Animal models | Potential modulation of inflammatory pathways |

Mechanism of Action

The mechanism of action of 4-(6-Methylpyrimidin-4-yl)-1,4-oxazepane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Pyrimidine Derivatives: Compounds like 2-aminopyrimidin-4(3H)-one and its derivatives.

Oxazepane Derivatives: Compounds with similar oxazepane rings but different substituents.

Uniqueness

4-(6-Methylpyrimidin-4-yl)-1,4-oxazepane is unique due to its specific combination of a pyrimidine ring and an oxazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Q & A

Q. What are the standard synthetic routes for 4-(6-Methylpyrimidin-4-yl)-1,4-oxazepane, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling a brominated pyrimidine precursor with 1,4-oxazepane under palladium catalysis. For example, in a similar reaction, 4-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)-1,4-oxazepane was synthesized using 1,4-oxazepane and a brominated heterocycle with tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C . Key optimization parameters include:

- Catalyst loading : Reduced Pd(0) concentrations (e.g., 5 mol%) minimize side reactions.

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates.

- Purification : Reverse-phase C18 chromatography (acetonitrile/water with formic acid) or silica gel flash chromatography (dichloromethane/acetone) ensures high purity .

- Yield enhancement : Excess oxazepane (3 eq.) drives the reaction to completion.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Answer:

- NMR spectroscopy : NMR in DMSO-d6 or CDCl3 identifies key protons (e.g., oxazepane ring protons at δ 3.68–4.18 ppm and pyrimidine methyl at δ 2.08–1.91 ppm) .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> calculated for C11H12BrN3OS: 313.9957, observed 313.9959) .

- HPLC : Retention times (e.g., 0.81 minutes under SQD-FA05 conditions) validate purity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for oxazepane derivatives targeting kinases or GPCRs?

Answer: Discrepancies in activity (e.g., SSTR4 agonism vs. GAK inhibition) may arise from:

- Structural flexibility : The oxazepane ring’s conformational adaptability influences receptor binding. For SSTR4 agonists, substituents on the pyrimidine ring are critical for affinity .

- Assay conditions : Variations in cell lines (e.g., CHO vs. HEK293) or readouts (cAMP vs. β-arrestin recruitment) impact results. Standardize protocols using automated patch-clamp systems for ion channel studies .

- Metabolic stability : Oxazepane derivatives with methyl groups (e.g., 6-methylpyrimidine) show improved pharmacokinetics in hepatic microsome assays compared to unsubstituted analogs .

Q. How can computational modeling guide the design of this compound analogs with enhanced selectivity?

Answer:

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., SSTR4 or GAK). Focus on hydrogen bonding between the oxazepane oxygen and conserved residues (e.g., Asn<sup>276</sup> in GAK) .

- QSAR analysis : Correlate substituent effects (e.g., pyrimidine methyl vs. trifluoromethyl) with activity data. For example, logP values <3 improve blood-brain barrier penetration for CNS targets .

- MD simulations : Assess oxazepane ring dynamics over 100-ns trajectories to identify stable conformers for crystallography .

Q. What experimental approaches validate the compound’s role in blocking voltage-gated ion channels?

Answer:

- Electrophysiology : Automated patch-clamp screening (e.g., IonWorks Barracuda) measures IC50 values for Nav or Kv channels. Compare with control compounds like amiloride .

- Fluorescence assays : Use FLIPR Tetra for calcium flux assays in HEK293 cells expressing channel mutants to map binding sites.

- Radioligand displacement : Compete with -saxitoxin for Nav channels to determine Ki values .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.